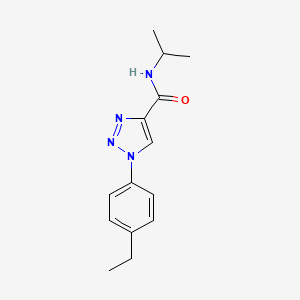
1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the class of compounds it belongs to and its functional groups .
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler precursors. It often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. It can include details about the functional groups present and the nature of the bonds between atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reagents and conditions required for the reactions and the mechanism by which they occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Synthesis and Chemical Properties
Research on triazole derivatives like "1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide" focuses on their synthesis and potential as building blocks in organic chemistry. Triazoles are synthesized through various methods, including organocatalytic cycloaddition and microwave-assisted synthesis, which are noted for their efficiency and versatility (Seus et al., 2012). These methods enable the production of high-functionalized 1,2,3-triazoles, indicating the compound's utility in creating complex molecular architectures for further scientific exploration.
Biological Activities
Triazole derivatives exhibit a range of biological activities, which have been the subject of extensive research. Studies have identified that certain 1,2,3-triazole compounds possess antimicrobial, antiurease, and antioxidant properties. For instance, novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against primary pathogens, showing moderate to good activities (Pokhodylo et al., 2021). This highlights the potential use of such compounds in developing new antimicrobial agents.
Material Science Applications
In the realm of material science, triazole derivatives have been explored for their corrosion inhibition properties. Studies have demonstrated the effectiveness of triazole compounds as ecological corrosion inhibitors for metals in acidic environments, showcasing high inhibition performance and suggesting their potential application in protecting industrial materials (Nahlé et al., 2021).
Fluorescent Markers
Another intriguing application of triazole derivatives is in the development of fluorescent biomarkers. Compounds synthesized from industrial waste, exhibiting photophysical properties suitable for biodiesel quality control, underscore the versatility of triazole derivatives in environmental science and industrial applications (Pelizaro et al., 2019).
Safety and Hazards
特性
IUPAC Name |
1-(4-ethylphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-4-11-5-7-12(8-6-11)18-9-13(16-17-18)14(19)15-10(2)3/h5-10H,4H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYMIXNWRMCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2994161.png)
![Methyl 3-{[(2-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)
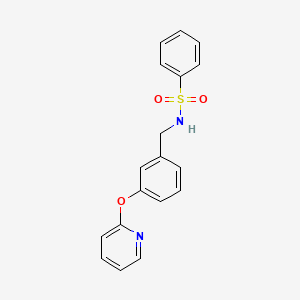
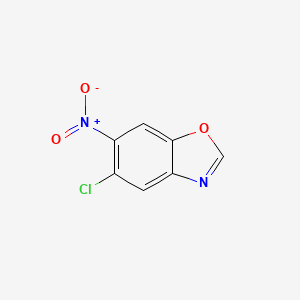
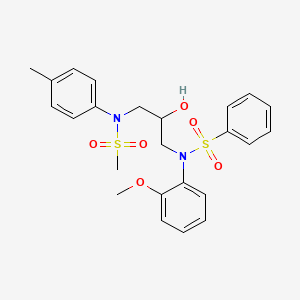
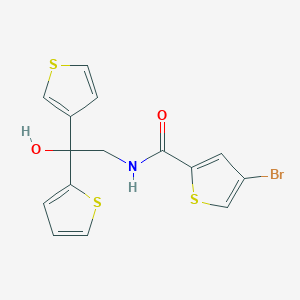
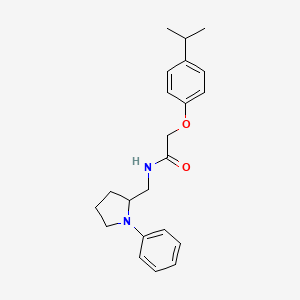
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)


![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)